Cas no 1781145-08-1 (2-chloro-6-nitro-1,3oxazolo4,5-bpyridine)

2-Chloro-6-nitro-1,3-oxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core with chloro and nitro functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the chloro substituent offers versatility for further functionalization. This compound is commonly employed in pharmaceutical and agrochemical research, where its scaffold serves as a precursor for bioactive molecules. Its stability under standard conditions and compatibility with diverse reaction conditions further contribute to its utility in synthetic chemistry applications.
2-chloro-6-nitro-1,3oxazolo4,5-bpyridine structure
1781145-08-1 structure
Product name:2-chloro-6-nitro-1,3oxazolo4,5-bpyridine
CAS No:1781145-08-1
MF:C6H2ClN3O3
MW:199.551379680634
CID:5617991
PubChem ID:105452506

2-chloro-6-nitro-1,3oxazolo4,5-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-nitrooxazolo[4,5-b]pyridine (ACI)
    • Oxazolo[4,5-b]pyridine, 2-chloro-6-nitro- (ACI)
    • 2-chloro-6-nitro-1,3oxazolo4,5-bpyridine
    • Inchi: 1S/C6H2ClN3O3/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H
    • InChI Key: GKLZTNJBEJCPAD-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C2C(N=C(O2)Cl)=NC=1)=O

2-chloro-6-nitro-1,3oxazolo4,5-bpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28824388-0.05g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
0.05g
$827.0 2023-09-06
Enamine
EN300-28824388-0.1g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
0.1g
$867.0 2023-09-06
Enamine
EN300-28824388-0.5g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
0.5g
$946.0 2023-09-06
Enamine
EN300-28824388-2.5g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
2.5g
$1931.0 2023-09-06
Enamine
EN300-28824388-1g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
1g
$986.0 2023-09-06
Enamine
EN300-28824388-10g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
10g
$4236.0 2023-09-06
Enamine
EN300-28824388-1.0g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
1g
$986.0 2023-06-05
Enamine
EN300-28824388-5.0g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
5g
$2858.0 2023-06-05
Enamine
EN300-28824388-0.25g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
0.25g
$906.0 2023-09-06
Enamine
EN300-28824388-5g
2-chloro-6-nitro-[1,3]oxazolo[4,5-b]pyridine
1781145-08-1
5g
$2858.0 2023-09-06

Additional information on 2-chloro-6-nitro-1,3oxazolo4,5-bpyridine

2-Chloro-6-Nitro-1,3Oxazolo[4,5-B]Pyridine: A Comprehensive Overview

2-Chloro-6-nitro-1,3oxazolo[4,5-b]pyridine (CAS No. 1781145-08-1) is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of oxazolopyridines, which are known for their unique electronic properties and structural versatility. The molecule features a fused ring system consisting of an oxazole and a pyridine moiety, with substituents at the 2-chloro and 6-nitro positions. These substituents play a crucial role in modulating the electronic properties and reactivity of the compound.

The synthesis of 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine involves a series of well-established organic reactions. Typically, the starting material is a substituted pyridine derivative, which undergoes nitration to introduce the nitro group at the 6-position. Subsequent chlorination at the 2-position is achieved through electrophilic substitution. The formation of the oxazole ring is accomplished via a cyclization reaction involving an appropriate nucleophile or under specific acidic conditions. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used.

Recent studies have highlighted the potential of oxazolopyridines as building blocks for advanced materials. For instance, researchers have explored their use in constructing two-dimensional covalent organic frameworks (COFs) for applications in gas storage and catalysis. The presence of electron-withdrawing groups like nitro and chloro in 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine enhances its ability to participate in such frameworks by increasing the electron deficiency of the aromatic system. This property makes it an attractive candidate for designing materials with tailored electronic properties.

In addition to materials science applications, 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine has shown promise in medicinal chemistry. Its structural similarity to certain bioactive compounds suggests potential as a lead molecule for drug discovery. Recent computational studies have demonstrated that this compound exhibits moderate binding affinity towards several protein targets associated with neurodegenerative diseases. Further experimental validation is required to confirm these findings and explore its therapeutic potential.

The electronic properties of 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine make it an interesting candidate for optoelectronic applications as well. Its absorption spectrum has been studied using UV-vis spectroscopy, revealing strong absorption bands in the visible region due to π→π* transitions within the conjugated system. This characteristic suggests its potential use in dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs). Researchers are actively investigating ways to optimize its photophysical properties for these applications.

From a structural standpoint, oxazolopyridines like 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine exhibit unique aromaticity due to their fused ring systems. The conjugation between the oxazole and pyridine rings enhances their stability and reactivity compared to isolated heterocycles. This feature makes them valuable intermediates in organic synthesis and enables their use in constructing more complex molecular architectures.

In conclusion, 2-chloro-6-nitro-1,3oxazolo[4,5-b]pyridine (CAS No. 1781145-08-1) is a versatile compound with diverse applications across multiple disciplines. Its structural features and electronic properties position it as a promising candidate for advancing research in materials science, medicinal chemistry, and optoelectronics. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic research and industrial applications.

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